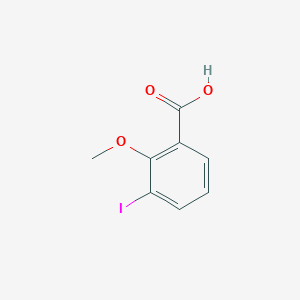
3-Iodo-2-methoxybenzoic acid
描述
3-Iodo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and methoxy groups, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time.
化学反应分析
Types of Reactions: 3-Iodo-2-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Reactions: Products with different substituents replacing the iodine atom.
Coupling Reactions: Biaryl compounds with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
科学研究应用
3-Iodo-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Iodo-2-methoxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.
相似化合物的比较
- 2-Iodo-3-methoxybenzoic acid
- 4-Iodo-2-methoxybenzoic acid
- 2-Iodo-3-methylbenzoic acid
Comparison:
- 2-Iodo-3-methoxybenzoic acid: Similar structure but with the iodine and methoxy groups at different positions, leading to different reactivity and applications.
- 4-Iodo-2-methoxybenzoic acid: The iodine atom is at the para position relative to the carboxylic acid group, which can affect its chemical behavior and suitability for certain reactions.
- 2-Iodo-3-methylbenzoic acid: The presence of a methyl group instead of a methoxy group can influence its physical and chemical properties, such as solubility and reactivity.
3-Iodo-2-methoxybenzoic acid stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
3-iodo-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJYZPSGUNXBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

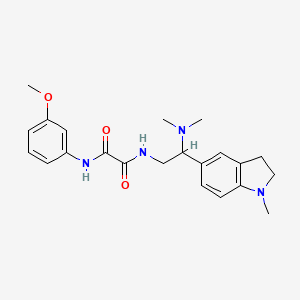
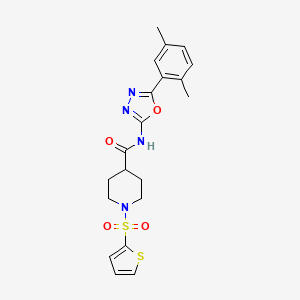
![3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2481782.png)
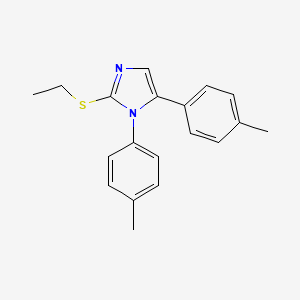
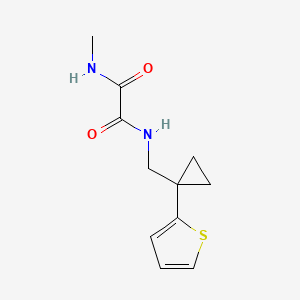
![N'-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2481788.png)
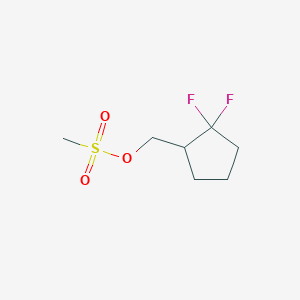
![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)
![3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2-CHLOROPHENYL)-1,3-THIAZOLIDINE](/img/structure/B2481794.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2481795.png)
![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)
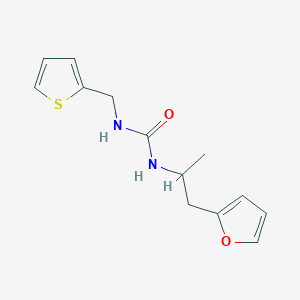
![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)
![ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2481800.png)
